

Commercial Sources and Suppliers of Isodecyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isodecyl acrylate

Cat. No.: B074939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, key properties, and polymerization methodologies for **Isodecyl Acrylate** (IDA). Intended for a scientific audience, this document summarizes critical technical data, outlines experimental protocols, and presents logical workflows to support research and development activities, particularly in the realm of polymer chemistry and its application in drug delivery systems.

Commercial Availability

Isodecyl acrylate is commercially available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized distributors. These suppliers offer different grades of the monomer, which may vary in purity and the type or concentration of polymerization inhibitor used. When selecting a supplier, it is crucial to consider the specific requirements of the intended application, such as the need for high-purity monomer for sensitive biomedical applications or bulk quantities for larger-scale polymer synthesis.

Below is a list of prominent commercial suppliers of **Isodecyl acrylate**:

- Arkema: A major manufacturer of specialty chemicals, Arkema offers **Isodecyl acrylate** under the trade name SR395.^{[1][2]} Their products are designed for use in ultraviolet (UV) and electron beam (EB) curing applications.^[1]

- IGM Resins: Specializing in materials for the energy curing industry, IGM Resins provides **Isodecyl acrylate** under the trade name Photomer® 4810.[3] This product is marketed as a monofunctional monomer that acts as a flexibilizing agent in UV-curable coatings and inks.[3] [4]
- Polysciences, Inc.: A supplier of specialty chemicals for research and industrial applications, Polysciences offers iso-Decyl acrylate with a specified purity of $\geq 90\%$.[5]
- Scientific Polymer Products, Inc.: This company supplies a range of monomers and polymers for research, including **Isodecyl acrylate**.[6]
- Tokyo Chemical Industry (TCI): TCI is a global supplier of research chemicals and offers **Isodecyl Acrylate**, stabilized with MEHQ (monomethyl ether of hydroquinone).[7]
- BCH: BCH offers **Isodecyl Acrylate** as a hydrophobic monofunctional monomer recommended for various coatings and electronics applications.
- Syntor Fine Chemicals (Aceto): This supplier lists **Isodecyl acrylate** as a monomer used in adhesives.
- Apechem: A chemical supplier that lists **Isodecyl Acrylate** for use in cosmetics, construction, and automotive industries to enhance flexibility and impact resistance.[4]
- CD BioSustainable: This company offers **Isodecyl acrylate** with a focus on sustainable and bio-based materials.
- Suzhou Hechuang Chemical Co., Ltd.: A China-based supplier that lists **Isodecyl acrylate** with a purity of 99.0%.

Quantitative Data and Physical Properties

For ease of comparison, the following tables summarize the key quantitative data and physical properties of **Isodecyl acrylate** as reported by various suppliers and chemical databases.

Table 1: Supplier-Specific Product Specifications

Supplier/ Product Name	Purity	Viscosity (@ 25°C)	Color (APHA)	Acid Value (mg KOH/g)	Moisture Content	Inhibitor
Arkema SR395	-	5 mPa.s	<75	-	-	-
IGM Resins Photomer® 4810	-	1 - 10 mPa.s	≤ 100	≤ 0.2	≤ 0.2 %	100 - 500 ppm
Polyscienc es, Inc.	≥ 90%	-	-	-	-	~50 ppm MEHQ
Suzhou Hechuang Chemical	99.0%	-	-	-	-	-

Table 2: General Physical and Chemical Properties

Property	Value	Source
CAS Number	1330-61-6	[3]
Molecular Weight	212.33 g/mol	
Molecular Formula	C ₁₃ H ₂₄ O ₂	
Density	0.8836 g/mL at 25°C	
Boiling Point	121°C at 10 mmHg	[5]
Glass Transition Temp. (T _g)	-60°C	
Refractive Index	1.4395 at 25°C	
Surface Tension	28.6 mN/m at 20°C	

Experimental Protocols: Polymerization of Isodecyl Acrylate

While specific protocols for the homopolymerization of **Isodecyl acrylate** are not readily available in published literature, standard free-radical polymerization techniques can be adapted. The following protocols for related acrylate monomers serve as a robust starting point for experimental design.

Representative Protocol for Bulk Free-Radical Polymerization

This protocol is adapted from a general procedure for the bulk polymerization of isooctyl acrylate and can be modified for **Isodecyl acrylate**.

Materials:

- **Isodecyl acrylate** (inhibitor removed)
- Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
- Schlenk flask or reaction tube with a magnetic stir bar
- Nitrogen or Argon source
- Vacuum line
- Constant temperature oil bath

Procedure:

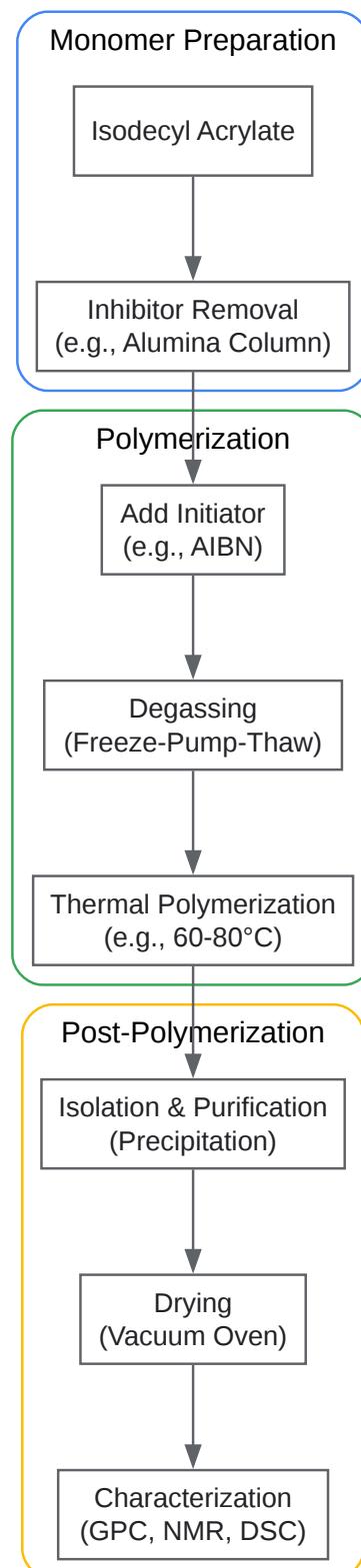
- Monomer Purification: To remove the polymerization inhibitor (e.g., MEHQ), pass the **Isodecyl acrylate** through a column of activated basic alumina.
- Initiator Addition: In a Schlenk flask, add the purified **Isodecyl acrylate** and the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer).

- Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
- Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN). Stir the reaction mixture for the desired time (several hours to overnight).
- Termination and Isolation: To stop the reaction, cool the flask rapidly. The resulting polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran or toluene) and precipitated in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomer and initiator.
- Drying: Dry the precipitated polymer under vacuum until a constant weight is achieved.

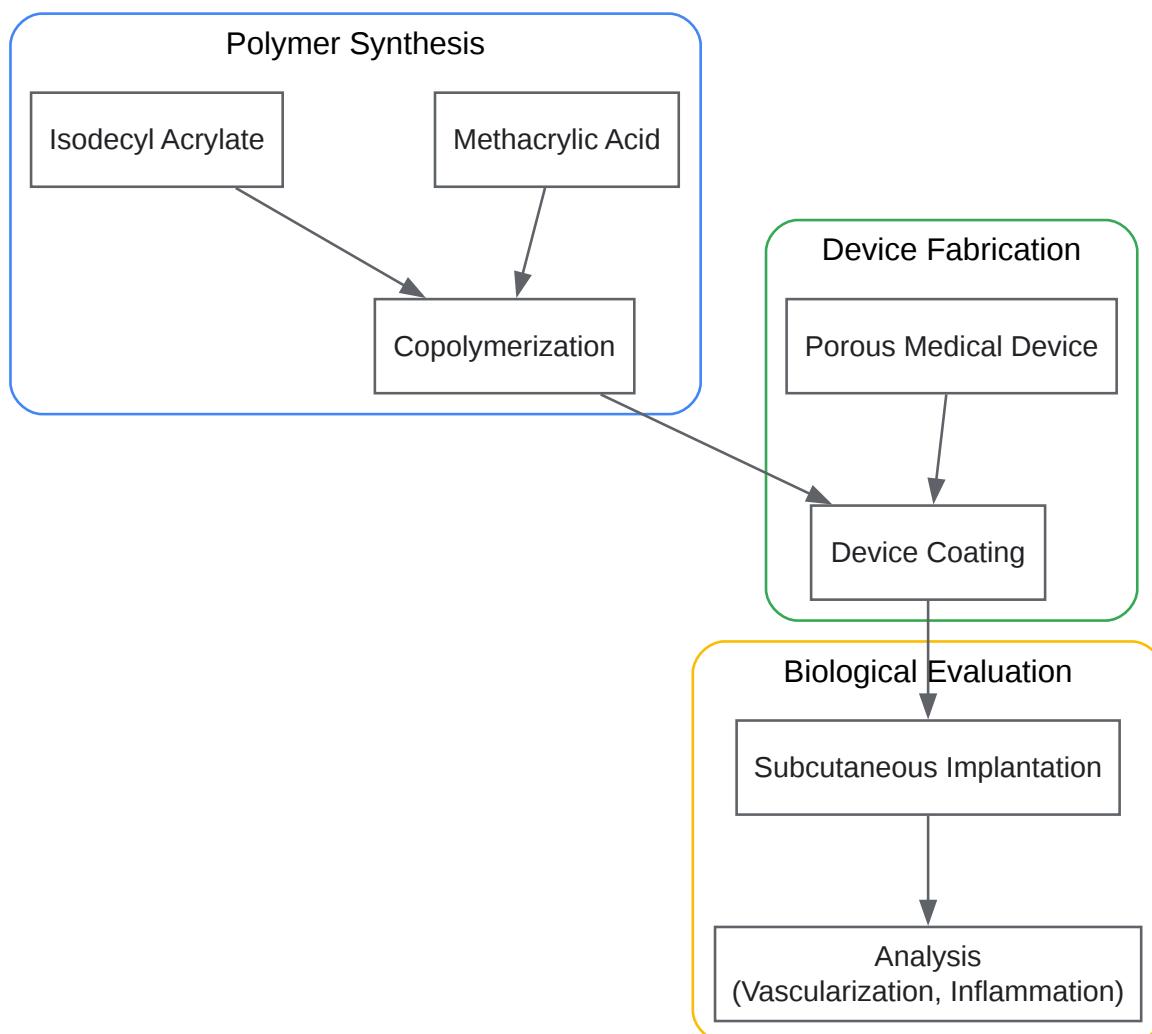
Representative Protocol for Emulsion Copolymerization

This protocol is based on the emulsion copolymerization of isodecyl methacrylate with β -myrcene and can be adapted for **Isodecyl acrylate**.

Materials:


- **Isodecyl acrylate**
- Co-monomer (if applicable)
- Deionized water
- Sodium dodecyl sulfate (SDS) as a surfactant
- Sodium bicarbonate as a buffer
- Ammonium persulfate as a thermal initiator
- Round bottom flask with a condenser and nitrogen inlet
- Magnetic stirrer and hot plate

Procedure:


- Aqueous Phase Preparation: In a round bottom flask, dissolve SDS and sodium bicarbonate in deionized water with stirring.
- Monomer Emulsification: Add the **Isodecyl acrylate** (and co-monomer) to the aqueous phase and stir vigorously for 20-30 minutes to form an emulsion.
- Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen.
- Initiation: Heat the emulsion to the desired reaction temperature (e.g., 60°C). Add an aqueous solution of ammonium persulfate to initiate the polymerization.
- Polymerization: Maintain the reaction at the set temperature with continuous stirring for several hours (e.g., 20 hours).
- Coagulation and Purification: After the reaction is complete, the polymer latex can be coagulated by adding it to an excess of a non-solvent like ethanol. The precipitated polymer is then washed multiple times with deionized water.
- Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Visualization of Workflows and Processes

The following diagrams, generated using the DOT language, illustrate key processes related to the use of **Isodecyl acrylate** in a research setting.

[Click to download full resolution via product page](#)

Caption: Workflow for Free-Radical Polymerization of **Isodecyl Acrylate**.

[Click to download full resolution via product page](#)

Caption: Application of **Isodecyl Acrylate** Copolymer in Medical Device Coating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

- 2. [benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]
- 6. Isodecyl Acrylate (mixture of branched chain isomers) (stabilized with MEHQ) | 1330-61-6 | BAA33061 [biosynth.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- To cite this document: BenchChem. [Commercial Sources and Suppliers of Isodecyl Acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074939#commercial-sources-and-suppliers-of-isodecyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com